1-{Trimethylthieno[2,3-d]pyrimidin-6-yl}ethan-1-one
Description
1-{Trimethylthieno[2,3-d]pyrimidin-6-yl}ethan-1-one is a heterocyclic compound featuring a thieno[2,3-d]pyrimidine core substituted with three methyl groups and an ethanone moiety. The thieno[2,3-d]pyrimidine scaffold is notable for its pharmacological relevance, particularly in oncology and hormone therapy, due to its ability to interact with biological targets such as kinases and G-protein-coupled receptors.
Properties
IUPAC Name |
1-(2,4,5-trimethylthieno[2,3-d]pyrimidin-6-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS/c1-5-9-6(2)12-8(4)13-11(9)15-10(5)7(3)14/h1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQPQSRMXIKTHIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=NC(=C12)C)C)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{Trimethylthieno[2,3-d]pyrimidin-6-yl}ethan-1-one typically involves the following steps:
Formation of the Thieno[2,3-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of Trimethyl Groups: Methylation reactions are employed to introduce the trimethyl groups onto the thieno[2,3-d]pyrimidine core.
Attachment of the Ethanone Moiety:
Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
1-{Trimethylthieno[2,3-d]pyrimidin-6-yl}ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol group.
Substitution: The compound can undergo substitution reactions, particularly at the trimethyl groups or the ethanone moiety.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Scientific Research Applications
Scientific Research Applications
- Chemistry
-
Biology
- Antimicrobial Activity: Preliminary studies indicate that this compound exhibits antimicrobial properties. Research has shown that derivatives of thieno[2,3-d]pyrimidines can inhibit bacterial growth, suggesting potential applications in developing new antibiotics .
- Anticancer Potential: The compound is under investigation for its anticancer properties. Its ability to interact with specific molecular targets may inhibit tumor growth or induce apoptosis in cancer cells .
- Medicine
- Industrial Applications
Case Studies
Case Study 1: Antimicrobial Evaluation
A study conducted on various thieno[2,3-d]pyrimidine derivatives demonstrated that modifications to the core structure significantly influenced their antimicrobial efficacy. The derivatives were tested against clinical pathogens using agar diffusion methods, revealing that specific substitutions led to enhanced antibacterial activity compared to existing drugs like ceftriaxone .
Case Study 2: Anticancer Activity
Research published on related thieno[2,3-d]pyrimidines indicated promising results in inhibiting cancer cell proliferation. The study focused on the mechanism of action involving apoptosis induction through receptor interaction, suggesting that similar compounds could lead to novel cancer therapies .
Mechanism of Action
The mechanism of action of 1-{Trimethylthieno[2,3-d]pyrimidin-6-yl}ethan-1-one involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are subject to ongoing research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thieno[2,3-d]pyrimidine Derivatives
- TAK-385 (1-{4-[1-(2,6-difluorobenzyl)-5-[(dimethylamino)methyl]-3-(6-methoxypyridazin-3-yl)-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-6-yl]phenyl}-3-methoxyurea) Structural Differences: TAK-385 incorporates a tetrahydrothieno[2,3-d]pyrimidine core with a 2,6-difluorobenzyl group, a methoxypyridazinyl substituent, and a urea side chain, unlike the trimethyl and ethanone groups in the target compound. Functional Outcomes: TAK-385 exhibits superior GnRH antagonistic activity and reduced cytochrome P450 inhibition compared to analogs like sufugolix, suggesting that substituents on the thieno[2,3-d]pyrimidine core critically influence metabolic stability and receptor binding .
Ethanone-Functionalized Heterocycles
- 1-{7-Hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-one Physicochemical Properties: Molecular weight = 191.19 g/mol, purity = 95% (CAS: 927177-33-1).
- 1-(5-(7-(4-Chlorophenyl)-5-methyl-2,3-dihydro-7H-thiazolo[3,2-a]pyrimidin-6-yl)-2-(penta-O-acetyl-d-galactopentitolyl)-1,3,4-oxadiazol-3(2H)-yl)ethan-1-one (Compound 15) Structural Complexity: Incorporates a thiazolo[3,2-a]pyrimidine core with a galactose-derived side chain. The ethanone group here is part of an oxadiazole ring, which may confer distinct electronic properties compared to the target compound’s simpler ethanone substituent .
Pharmacologically Optimized Analogs
- 1-[2-(2,3-Dihydro-1H-inden-2-ylamino)-7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl]-2-[2-(1H-1,2,3-triazol-4-yl)ethoxy]ethanone Design Features: This compound combines a pyrido[4,3-d]pyrimidine core with triazole-ethoxy and indenylamino groups. The ethanone moiety is part of a flexible linker, contrasting with the rigid thieno[2,3-d]pyrimidine system in the target compound. Such structural variations are tailored for kinase inhibition or hormonal modulation .
Physicochemical and Functional Data Table
Key Research Findings and Implications
- Structural-Activity Relationships (SAR): Substitutions on the thieno[2,3-d]pyrimidine core (e.g., methyl, fluorobenzyl, or methoxy groups) significantly impact biological activity and metabolic stability. The trimethyl groups in the target compound may enhance steric shielding, reducing oxidative metabolism . Ethanone moieties in heterocycles often serve as hydrogen-bond acceptors, influencing target binding. However, their placement (e.g., in rigid vs. flexible regions) alters pharmacodynamic profiles .
Biological Activity
1-{Trimethylthieno[2,3-d]pyrimidin-6-yl}ethan-1-one, with the molecular formula CHNOS and a molecular weight of 220.3 g/mol, is a compound of interest in biological and medicinal chemistry. It is characterized by its unique thieno-pyrimidine structure, which has implications for various biological activities, particularly in pharmacological contexts.
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 220.3 g/mol |
| IUPAC Name | 1-(2,4,5-trimethylthieno[2,3-d]pyrimidin-6-yl)ethanone |
| Appearance | Powder |
| Storage Temperature | Room Temperature (RT) |
Biological Activity
The biological activity of this compound has been explored in various studies, focusing on its potential as an inhibitor of specific receptors and its therapeutic applications.
Research indicates that compounds with similar structural motifs may interact with histamine receptors, particularly H1 and H4 receptors. These interactions suggest potential anti-inflammatory properties, making this compound a candidate for further investigation in treating allergic responses and inflammatory diseases .
Case Studies and Research Findings
- Histamine Receptor Inhibition : A study highlighted the effectiveness of aminopyrimidine derivatives in inhibiting histamine receptors, suggesting that this compound could exhibit comparable inhibitory effects due to its structural similarities .
- Pharmacological Applications : The compound has been evaluated for its role in treating conditions such as asthma and other allergic reactions. Its ability to modulate histamine activity could lead to significant advancements in therapeutic strategies against these conditions .
- Toxicology and Safety : While specific safety data for this compound is limited, it is crucial to conduct thorough toxicological assessments to ensure safe application in clinical settings .
Future Research Directions
Further research is needed to elucidate the full spectrum of biological activities associated with this compound. Key areas for future studies include:
- In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and pharmacodynamics of the compound.
- Clinical Trials : Initiating clinical trials to evaluate efficacy and safety in humans.
- Structure-Activity Relationship (SAR) : Investigating modifications to the chemical structure to enhance biological activity or reduce toxicity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
